Tris(2-methoxyphenyl)bismuthine

概要

説明

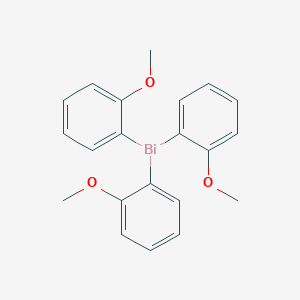

Tris(2-methoxyphenyl)bismuthine is an organobismuth compound with the chemical formula (CH₃OC₆H₄)₃Bi. It is a white crystalline solid known for its unique structural and electronic properties.

準備方法

Synthetic Routes and Reaction Conditions

Tris(2-methoxyphenyl)bismuthine can be synthesized through the reaction of bismuth trichloride (BiCl₃) with 2-methoxyphenylmagnesium bromide (CH₃OC₆H₄MgBr) in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and involves the following steps:

- Dissolution of BiCl₃ in anhydrous ether.

- Addition of 2-methoxyphenylmagnesium bromide to the solution.

- Stirring the mixture at low temperatures to facilitate the reaction.

- Isolation and purification of the product by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity.

化学反応の分析

Types of Reactions

Tris(2-methoxyphenyl)bismuthine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bismuth oxides.

Reduction: It can be reduced to lower oxidation states of bismuth.

Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Bismuth oxides (e.g., Bi₂O₃).

Reduction: Lower oxidation state bismuth compounds.

Substitution: Various substituted bismuth compounds depending on the reagents used.

科学的研究の応用

Organic Synthesis

Tris(2-methoxyphenyl)bismuthine is widely employed as a reagent in organic synthesis. It facilitates the formation of carbon-carbon (C–C) bonds, which is crucial for constructing complex organic molecules. The compound has demonstrated effectiveness in reactions involving dicarboxylic acid anhydrides and glycols, acting as a mild dehydrating agent and template for macrocyclic ester synthesis. Studies have shown that prolonged heating of this compound under reflux conditions can yield macrocyclic diesters in moderate to good yields .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield |

|---|---|---|

| Macrocyclic Ester Synthesis | Dehydration of dicarboxylic acid anhydrides | Moderate to Good |

| C–C Bond Formation | Facilitates various organic reactions | High Efficiency |

Pharmaceutical Development

The compound is being investigated for its potential in pharmaceutical applications, particularly as a precursor in the synthesis of bismuth-based drugs. These drugs are being explored for their antimicrobial and anticancer properties. Preclinical studies have indicated promising anticancer activity, suggesting that this compound could play a significant role in developing novel cancer therapies .

Case Study: Anticancer Activity

In preclinical trials, this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an effective anticancer agent. Further research is necessary to elucidate its mechanisms of action and optimize its therapeutic efficacy.

Materials Science

In materials science, this compound is utilized in the formulation of advanced materials, particularly bismuth-based semiconductors and photonic devices. Its unique electronic properties make it suitable for applications in electronics and optoelectronics .

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Semiconductor Development | Used in creating bismuth-based semiconductors |

| Photonic Devices | Formulation of materials for optical applications |

Environmental Chemistry

This compound is also being studied for its role in environmental chemistry, particularly in heavy metal remediation processes. Research indicates that it can assist in the removal of heavy metals from contaminated water sources, contributing to environmental cleanup efforts .

Case Study: Heavy Metal Remediation

A study demonstrated the effectiveness of this compound in binding heavy metals from wastewater samples, highlighting its potential utility in environmental remediation technologies.

Analytical Chemistry

The compound has applications in analytical chemistry as well, particularly in developing methods for detecting trace amounts of bismuth in various samples. This capability enhances the accuracy of environmental and clinical analyses .

Table 3: Analytical Applications

| Application Type | Description |

|---|---|

| Trace Detection | Methods for detecting bismuth concentrations |

| Environmental Analysis | Enhances accuracy of analyses in contaminated samples |

Polymorphism Studies

Recent research has identified polymorphic forms of this compound through techniques such as nuclear quadrupole resonance spectroscopy (NQRS) and X-ray diffraction (XRD). These studies reveal that different polymorphs exhibit distinct physical properties, which may influence their reactivity and application potential .

Key Findings on Polymorphism

- A new crystal structure was identified that crystallizes from a melt rather than from solution.

- The newly discovered polymorph exhibits different NQR parameters compared to previously known forms, indicating variations in molecular dynamics.

作用機序

The mechanism of action of Tris(2-methoxyphenyl)bismuthine involves its ability to interact with various molecular targets through its bismuth center. The compound can form coordination complexes with other molecules, influencing their reactivity and stability. The methoxyphenyl groups provide steric and electronic effects that modulate the compound’s behavior in different chemical environments .

類似化合物との比較

Similar Compounds

Triphenylbismuth: Another organobismuth compound with phenyl groups instead of methoxyphenyl groups.

Tris(4-methoxyphenyl)bismuthine: Similar structure but with methoxy groups at the para position.

Tris(2,4,6-trimethoxyphenyl)bismuthine: Contains three methoxy groups on each phenyl ring.

Uniqueness

Tris(2-methoxyphenyl)bismuthine is unique due to the presence of methoxy groups at the ortho position, which influences its electronic properties and reactivity. This structural feature distinguishes it from other organobismuth compounds and contributes to its specific applications in research and industry .

生物活性

Tris(2-methoxyphenyl)bismuthine, with the chemical formula (CH₃OC₆H₄)₃Bi, is an organobismuth compound that has garnered attention for its potential biological activities. This article delves into its biochemical interactions, cellular effects, and metabolic pathways, supported by research findings and data.

Overview of this compound

This compound is characterized by its unique structural and electronic properties. It exists as a white crystalline solid and has been investigated for various applications in organic synthesis and medicinal chemistry. Its biological activity is primarily attributed to its interactions with enzymes, proteins, and cellular components.

Target of Action

The compound acts on various biomolecules, particularly enzymes involved in oxidative stress responses. Notably, it interacts with superoxide dismutase and catalase, affecting their activity through coordination bonds with the bismuth center.

Mode of Action

This compound can exist in different polymorphic forms, which influence its biological activity. These polymorphs have been characterized using nuclear quadrupole resonance spectroscopy (NQRS), highlighting the significance of structural variations on its biochemical effects .

Interaction with Enzymes

The compound has been shown to modulate the activity of enzymes involved in redox reactions. For example, it interacts with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance. This interaction can lead to alterations in metabolic flux and metabolite levels.

Cellular Effects

This compound influences cell signaling pathways related to oxidative stress and apoptosis. It induces the expression of genes associated with antioxidant defense mechanisms, enhancing cellular resilience against oxidative damage. Additionally, it affects cellular metabolism by modulating key metabolic enzymes .

Molecular Mechanisms

At the molecular level, this compound can bind to DNA and RNA, potentially disrupting transcription and translation processes. It may also inhibit or activate enzymes by binding to their active or allosteric sites, resulting in conformational changes that affect catalytic activity .

Metabolic Pathways

The compound participates in metabolic pathways associated with detoxification and oxidative stress management. By interacting with critical enzymes such as glutathione peroxidase, it influences overall cellular metabolism and energy production.

Transport and Distribution

This compound is distributed throughout the body via binding to plasma proteins like albumin. Its accumulation in specific tissues (e.g., liver and kidneys) is significant for its biochemical effects.

Subcellular Localization

The localization of this compound within cellular compartments (nucleus, mitochondria, endoplasmic reticulum) is crucial for its function. This localization is often mediated by targeting signals or post-translational modifications.

Research Findings and Case Studies

Recent studies have explored the oxidizing ability of this compound. For instance:

- Oxidation Reactions : The compound efficiently oxidizes alcohols to carbonyl compounds under mild conditions, showcasing its potential as a chemoselective oxidant in organic synthesis .

- Polymorphism Studies : Research utilizing NQRS has identified new crystal phases of this compound that exhibit distinct biological activities due to their structural differences .

特性

IUPAC Name |

tris(2-methoxyphenyl)bismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C7H7O.Bi/c3*1-8-7-5-3-2-4-6-7;/h3*2-5H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWRGMGLLNCHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1[Bi](C2=CC=CC=C2OC)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370098 | |

| Record name | Tris(2-methoxyphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83724-41-8 | |

| Record name | Tris(2-methoxyphenyl)bismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methoxyphenyl)bismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering a new polymorph of Tris(2-methoxyphenyl)bismuthine?

A: The identification of a new polymorph for this compound through NQRS and XRD [] is significant for several reasons:

Q2: How does the new polymorph of this compound differ from the known form in terms of its crystal structure?

A: The research highlights distinct differences in crystal structures between the newly discovered polymorph and the previously known form []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。